

In Silico Modeling and Molecular Docking of Pyraclostrobin (C₁₉H₁₈CIN₃O₄): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C₁₇H₁₈CIN₃O₄

Cat. No.: B576333

[Get Quote](#)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Chemical Formula: The request specified the chemical formula **C₁₇H₁₈CIN₃O₄**. However, extensive database searches did not yield a well-documented compound with this formula relevant to in silico modeling and docking. The search results strongly indicated a likely typographical error, pointing towards the widely studied fungicide Pyraclostrobin, which has the chemical formula C₁₉H₁₈CIN₃O₄. This guide will, therefore, focus on Pyraclostrobin.

Introduction

Pyraclostrobin is a broad-spectrum fungicide belonging to the strobilurin class. Its primary mechanism of action involves the inhibition of mitochondrial respiration in fungi, which effectively halts their growth and leads to cell death.^{[1][2][3][4]} As a Quinone outside Inhibitor (QoI), Pyraclostrobin specifically targets the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.^{[2][5]} This targeted action makes it a subject of significant interest for in silico modeling and molecular docking studies to understand its binding mechanism, predict potential resistance, and explore its effects on non-target organisms. This guide provides a comprehensive overview of the in silico approaches used to study Pyraclostrobin, detailed experimental protocols, and an analysis of its interaction with key signaling pathways.

Physicochemical and Toxicological Data

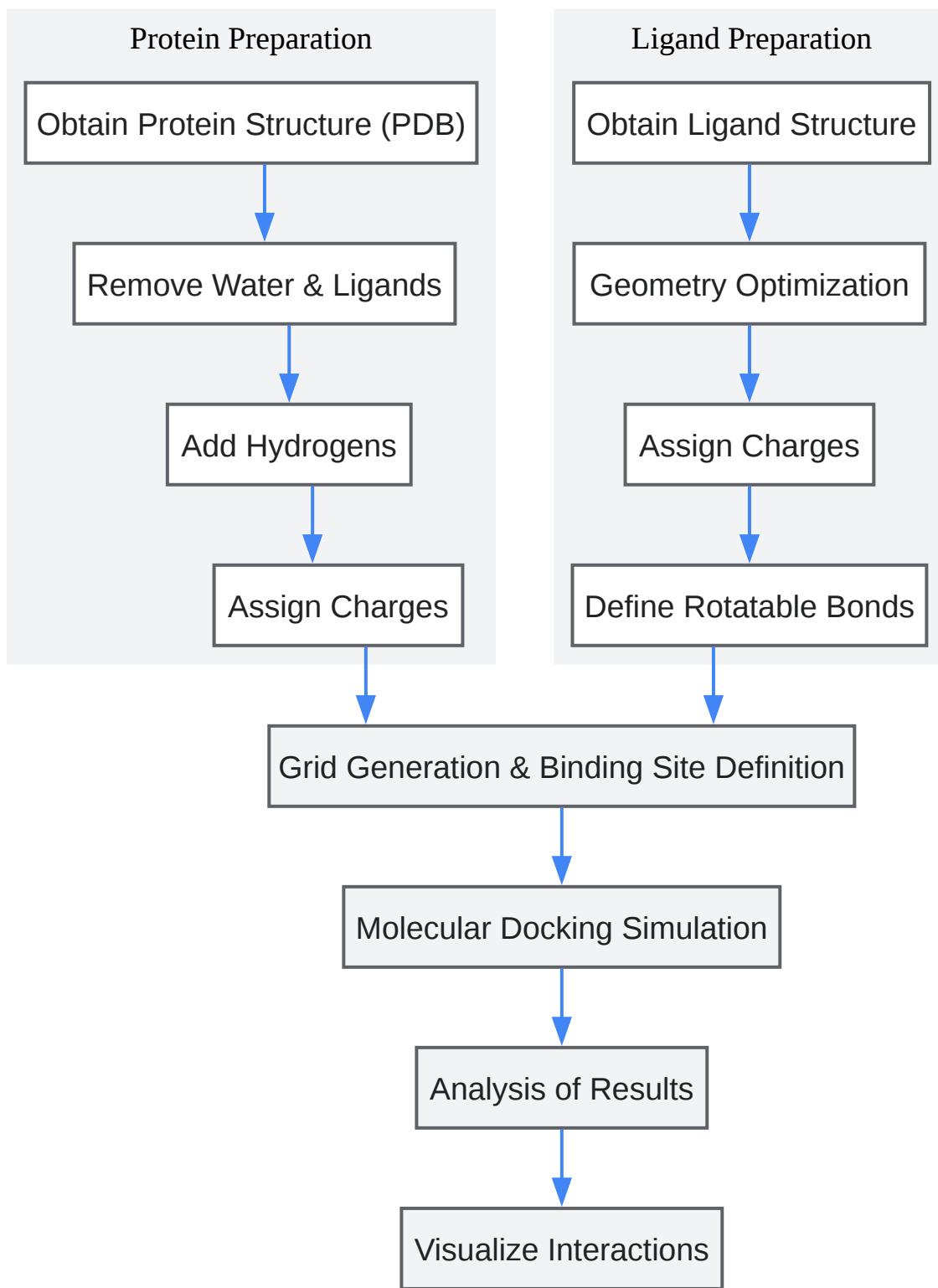
A summary of the key physicochemical properties and toxicological data for Pyraclostrobin is presented in Table 1. This information is crucial for parameterizing in silico models and understanding the compound's behavior in biological systems.

Property	Value	Reference
Chemical Formula	C ₁₉ H ₁₈ CIN ₃ O ₄	[1]
Molar Mass	387.8 g/mol	[1]
Melting Point	63.7-65.2 °C	[1]
Water Solubility	1.9 mg/L (at 20 °C)	[1]
Mode of Action	Inhibition of mitochondrial respiration	[1] [2] [3]
Primary Target	Cytochrome bc1 complex (Complex III)	[2] [5]
96h LC50 (Zebrafish)	61 µg/L (~0.16 µM)	[6]
144h LC50 (Zebrafish)	81.3 µg/L (~0.21 µM)	[6]

Table 1: Physicochemical and Toxicological Properties of Pyraclostrobin.

Molecular Docking of Pyraclostrobin with Cytochrome bc1

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule (protein). In the case of Pyraclostrobin, docking studies are essential to elucidate its interaction with the Qo site of the cytochrome bc1 complex.

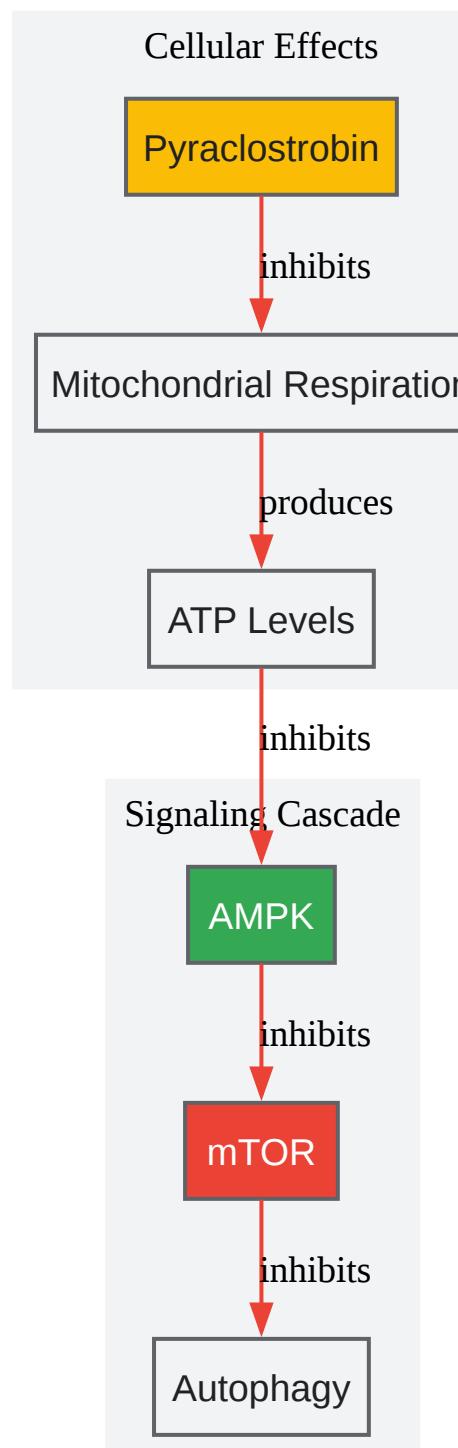

The following protocol outlines a typical workflow for the molecular docking of Pyraclostrobin with its target protein.

- Protein Preparation:

- Obtain the 3D structure of the target protein, the cytochrome bc1 complex, from a protein structure database such as the Protein Data Bank (PDB). A suitable crystal structure, for example, of bovine cytochrome b with a bound inhibitor, can be used as a template.
- Prepare the protein structure for docking by removing water molecules and any co-crystallized ligands.
- Add hydrogen atoms to the protein structure, which are often not resolved in crystal structures.
- Assign partial charges to the protein atoms using a force field such as CHARMM.
- If necessary, perform homology modeling to generate a 3D model of the target protein from a species of interest if an experimental structure is unavailable.[\[5\]](#)

- Ligand Preparation:
 - Obtain the 3D structure of Pyraclostrobin from a chemical database like PubChem.
 - Optimize the geometry of the ligand using a suitable computational chemistry software package.
 - Assign partial charges to the ligand atoms.
 - Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
- Grid Generation and Binding Site Definition:
 - Define the binding site on the protein, which in this case is the Qo site of the cytochrome bc1 complex. This is typically done by creating a grid box that encompasses the active site residues. The center of the grid can be defined based on the position of a co-crystallized ligand in a known structure.
- Docking Simulation:
 - Use a molecular docking program such as AutoDock, Glide, or CDOCKER to perform the docking simulation.[\[5\]](#)

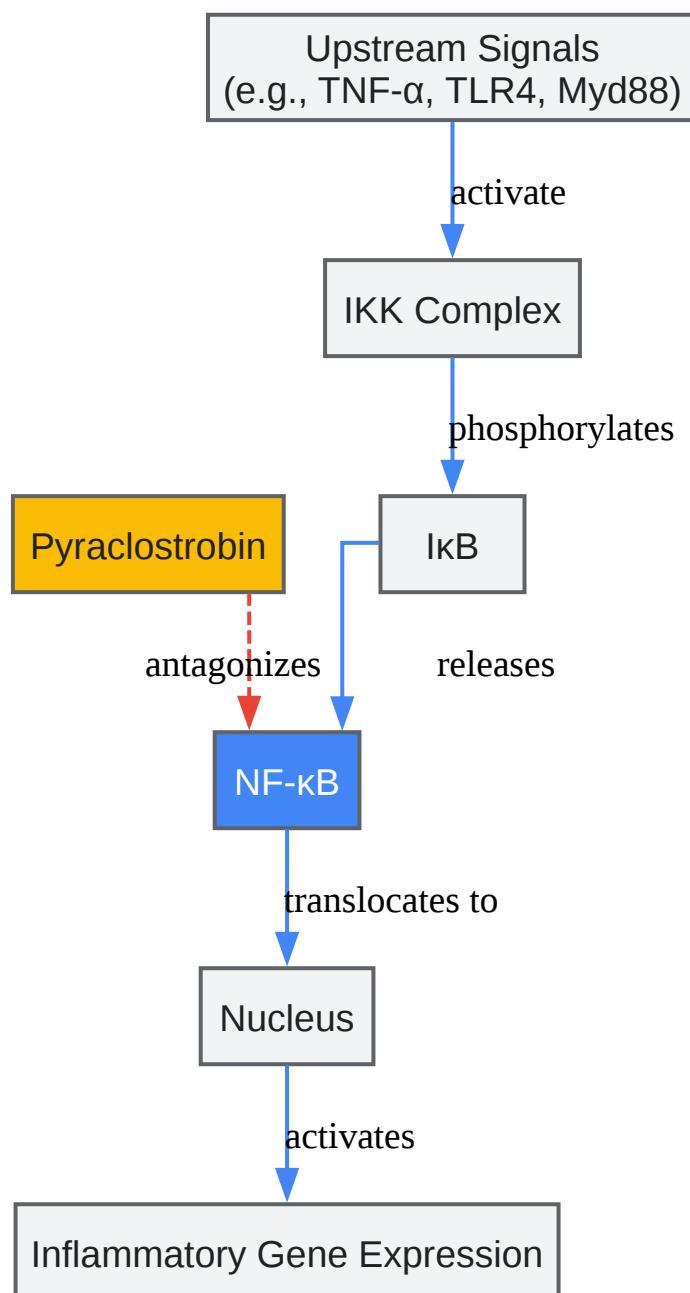
- The docking algorithm will explore different conformations and orientations of Pyraclostrobin within the defined binding site.
- The program will score each pose based on a scoring function that estimates the binding affinity.
- Analysis of Docking Results:
 - Analyze the top-ranked docking poses to identify the most likely binding mode of Pyraclostrobin.
 - Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, to understand the key residues involved in binding.
 - The binding affinity is often reported as a docking score or a calculated binding free energy. While specific docking scores for Pyraclostrobin are highly dependent on the software and parameters used, studies have focused on the relative binding affinities of different inhibitors.^{[3][5]} For instance, the inhibitory constant (Ki) of Pyraclostrobin for the cytochrome bc1 complex has been reported to be in the subnanomolar range, indicating a high binding affinity.^[3]


[Click to download full resolution via product page](#)

A typical workflow for a molecular docking experiment.

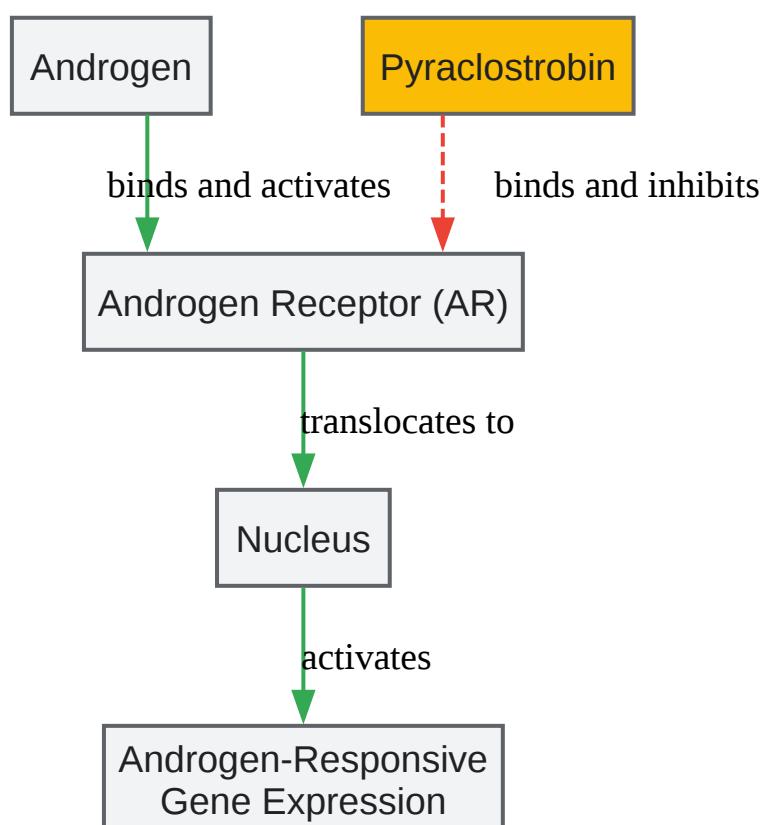
Signaling Pathway Analysis

Beyond its primary antifungal activity, in silico and experimental studies have revealed that Pyraclostrobin can modulate several signaling pathways in non-target organisms. This has important implications for its potential toxicological effects.


Pyraclostrobin has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (mTOR) signaling pathway.^[1] This is likely a consequence of its inhibitory effect on mitochondrial respiration, which leads to a decrease in cellular ATP levels. The activation of AMPK and inhibition of mTOR can induce autophagy, a cellular process for degrading and recycling cellular components.^[1]

[Click to download full resolution via product page](#)

Pyraclostrobin's effect on the AMPK/mTOR pathway.


Studies have indicated that Pyraclostrobin can act as an antagonist to the nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathway.^[6] In contrast, other agricultural fungicides have been shown to be activators of this pathway. The NF- κ B pathway is a crucial regulator of inflammatory responses. Pyraclostrobin's antagonistic activity on this pathway could have implications for its immunomodulatory effects. The upregulation of tnf- α , tlr-4, and myd88 can activate the NF- κ B signaling pathway, leading to an increased expression of pro-inflammatory cytokines.^[6]

[Click to download full resolution via product page](#)

Pyraclostrobin's antagonistic effect on the NF-κB pathway.

Research has demonstrated for the first time that Pyraclostrobin exhibits androgen receptor (AR) antagonist activity.^[6] Androgen receptors are nuclear receptors that are activated by binding to androgenic hormones, such as testosterone. As an antagonist, Pyraclostrobin likely binds to the AR and prevents its activation by androgens, thereby inhibiting the transcription of androgen-responsive genes. This finding opens up a new area of investigation into the potential endocrine-disrupting effects of Pyraclostrobin.

[Click to download full resolution via product page](#)

Pyraclostrobin's antagonism of the androgen receptor.

Quantitative In Silico and Experimental Data

The following table summarizes quantitative data from in silico and experimental studies on Pyraclostrobin, providing insights into its binding affinity and biological effects.

Parameter	Value / Observation	Study Context	Reference
Binding Affinity (Ki)	Subnanomolar range	Inhibition of cytochrome bc1 complex	[3]
Binding Free Energy Correlation (r ²)	0.89 (for a set of bc1 inhibitors)	Correlation between calculated and experimental values	[3]
ATP Levels	Significantly decreased in Zenbio 3T3-L1 cells upon exposure	Mitochondrial dysfunction	
NF-κB Activity	Demonstrated antagonist activity	In vitro and in vivo studies	[6]
Androgen Receptor Activity	Demonstrated antagonist activity	First-time observation in research	[6]
AMPK Phosphorylation	Significantly enhanced in RAW264.7 cells	Activation of the AMPK/mTOR pathway	[1]
mTOR Phosphorylation	Decreased in RAW264.7 cells	Inhibition of the mTOR pathway	[1]

Table 2: Quantitative Data from In Silico and Experimental Studies of Pyraclostrobin.

Conclusion

In silico modeling and molecular docking are powerful tools for understanding the molecular mechanisms of action of compounds like Pyraclostrobin. These computational approaches have confirmed that Pyraclostrobin's primary mode of action is the potent inhibition of the cytochrome bc1 complex in the mitochondrial respiratory chain. Furthermore, these studies, in conjunction with experimental data, have revealed that Pyraclostrobin can modulate key signaling pathways, including the AMPK/mTOR and NF-κB pathways, and act as an androgen receptor antagonist. This detailed understanding of Pyraclostrobin's molecular interactions is

crucial for predicting its efficacy, potential for resistance development, and its toxicological profile in non-target organisms. The methodologies and findings presented in this guide provide a solid foundation for further research and development in the field of agricultural chemistry and toxicology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyraclostrobin induced AMPK/mTOR pathways mediated autophagy in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for Novel Lead Inhibitors of Yeast Cytochrome bc1, from Drugbank and COCONUT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subnanomolar inhibitor of cytochrome bc1 complex designed by optimizing interaction with conformationally flexible residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyraclostrobin induces developmental toxicity and cardiotoxicity through oxidative stress and inflammation in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Silico Modeling and Molecular Docking of Pyraclostrobin (C₁₉H₁₈CIN₃O₄): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576333#c17h18cln3o4-in-silico-modeling-and-docking>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com